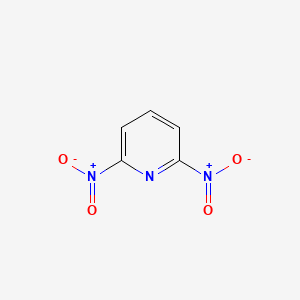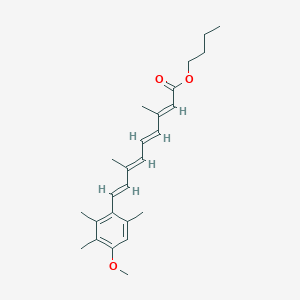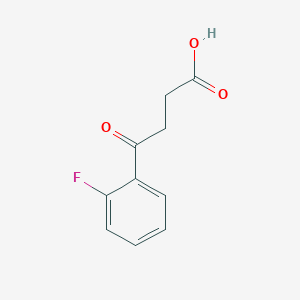
Carbamate de tert-butyle et d'éthyle(pipéridin-4-yle)
Vue d'ensemble
Description
tert-Butyl ethyl(piperidin-4-yl)carbamate: is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Applications De Recherche Scientifique
Chemistry: tert-Butyl ethyl(piperidin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It serves as a model compound for investigating enzyme inhibition and receptor binding .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mécanisme D'action
Target of Action
It’s known that similar compounds have shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Mode of Action
It has been suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .
Biochemical Pathways
Given its proposed mechanism of action, it may be involved in disrupting bacterial cell membrane integrity, leading to cell death .
Result of Action
The compound has shown strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . This suggests that it could be a potential candidate for the development of novel antibacterial agents.
Analyse Biochimique
Biochemical Properties
tert-Butyl ethyl(piperidin-4-yl)carbamate: plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including acetyl-CoA carboxylases, which are involved in fatty acid biosynthesis and oxidation . The nature of these interactions often involves inhibition or activation of the enzyme’s catalytic activity, leading to alterations in metabolic pathways. Additionally, tert-Butyl ethyl(piperidin-4-yl)carbamate can bind to specific proteins, influencing their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of tert-Butyl ethyl(piperidin-4-yl)carbamate on different cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in phosphorylation states and signal transduction . Furthermore, tert-Butyl ethyl(piperidin-4-yl)carbamate can affect gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the transcriptional landscape of the cell. These changes can impact cellular metabolism, including the flux of metabolites through various biochemical pathways.
Molecular Mechanism
At the molecular level, tert-Butyl ethyl(piperidin-4-yl)carbamate exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . For example, it may act as an inhibitor of acetyl-CoA carboxylases, leading to reduced fatty acid synthesis and increased fatty acid oxidation. Additionally, tert-Butyl ethyl(piperidin-4-yl)carbamate can interact with DNA-binding proteins, influencing gene expression by modulating the accessibility of transcriptional machinery to target genes. These molecular interactions are critical for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of tert-Butyl ethyl(piperidin-4-yl)carbamate over time are important considerations in laboratory settings. This compound is generally stable under standard storage conditions, such as room temperature and inert atmosphere . Its effects on cellular function can change over time due to potential degradation or metabolic conversion. Long-term studies have shown that tert-Butyl ethyl(piperidin-4-yl)carbamate can have sustained effects on cellular processes, but these effects may diminish as the compound degrades or is metabolized by cellular enzymes.
Dosage Effects in Animal Models
The effects of tert-Butyl ethyl(piperidin-4-yl)carbamate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and improvement of cellular function . At higher doses, it can cause toxic or adverse effects, including respiratory irritation, skin irritation, and eye damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of tert-Butyl ethyl(piperidin-4-yl)carbamate in preclinical studies.
Metabolic Pathways
tert-Butyl ethyl(piperidin-4-yl)carbamate: is involved in several metabolic pathways, particularly those related to fatty acid metabolism. This compound interacts with enzymes such as acetyl-CoA carboxylases, influencing the synthesis and oxidation of long-chain fatty acids . Additionally, tert-Butyl ethyl(piperidin-4-yl)carbamate can affect the levels of metabolites in these pathways, altering the overall metabolic flux and energy balance within the cell.
Transport and Distribution
The transport and distribution of tert-Butyl ethyl(piperidin-4-yl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, tert-Butyl ethyl(piperidin-4-yl)carbamate can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These interactions are essential for understanding the compound’s bioavailability and efficacy in different biological contexts.
Subcellular Localization
tert-Butyl ethyl(piperidin-4-yl)carbamate: exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . For example, tert-Butyl ethyl(piperidin-4-yl)carbamate may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of tert-Butyl ethyl(piperidin-4-yl)carbamate is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethyl(piperidin-4-yl)carbamate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of tert-Butyl ethyl(piperidin-4-yl)carbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl ethyl(piperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired modification.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted piperidine derivatives.
Comparaison Avec Des Composés Similaires
- tert-Butyl ethyl(piperidin-4-ylmethyl)carbamate
- tert-Butyl (S)-(1-(piperidin-4-yl)ethyl)carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
Uniqueness: tert-Butyl ethyl(piperidin-4-yl)carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various chemical and pharmaceutical applications .
Propriétés
IUPAC Name |
tert-butyl N-ethyl-N-piperidin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-14(10-6-8-13-9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRCDKUNLLBMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNCC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595533 | |
| Record name | tert-Butyl ethyl(piperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313977-45-6 | |
| Record name | tert-Butyl ethyl(piperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl ethyl(piperidin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)

![Ethanone, 1-[4-methoxy-3-(1-methylethoxy)phenyl]-](/img/structure/B1320794.png)




![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)






